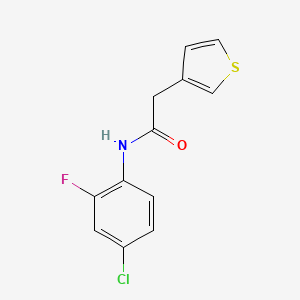![molecular formula C22H22ClN5O2 B15119134 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B15119134.png)
1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its complex structure, which includes a pyrrolidinone ring, a triazole ring, and a chlorophenyl group. Its unique structure makes it a potential candidate for various applications in medicinal chemistry and other scientific domains.
准备方法
The synthesis of 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves multiple steps, typically starting with the preparation of the pyrrolidinone ring. The synthetic route may include the following steps:
Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction.
Formation of the Triazole Ring: This step often involves a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition, between an azide and an alkyne.
Attachment of the Chlorophenyl Group: This can be done through a coupling reaction, such as the Suzuki-Miyaura cross-coupling reaction.
Industrial production methods would likely involve optimization of these steps to ensure high yield and purity of the final product.
化学反应分析
1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the conditions and reagents used.
Common reagents and conditions for these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and varying temperatures and pressures. Major products formed from these reactions depend on the specific functional groups targeted.
科学研究应用
1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structure, which may interact with various biological targets.
Biological Studies: The compound can be used in studies to understand its effects on cellular processes and pathways.
Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.
作用机制
The mechanism of action of 1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways involved would depend on the specific application and context of use.
相似化合物的比较
1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide can be compared with similar compounds such as:
1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-fluorophenyl)methyl]-1H-1,2,3-triazole-4-carboxamide: This compound has a fluorophenyl group instead of a chlorophenyl group, which may affect its reactivity and biological activity.
1-[(1-Benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-methylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
属性
分子式 |
C22H22ClN5O2 |
|---|---|
分子量 |
423.9 g/mol |
IUPAC 名称 |
1-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-N-[(4-chlorophenyl)methyl]triazole-4-carboxamide |
InChI |
InChI=1S/C22H22ClN5O2/c23-19-8-6-16(7-9-19)11-24-22(30)20-15-28(26-25-20)14-18-10-21(29)27(13-18)12-17-4-2-1-3-5-17/h1-9,15,18H,10-14H2,(H,24,30) |
InChI 键 |
IAKGOEYDZDRQHB-UHFFFAOYSA-N |
规范 SMILES |
C1C(CN(C1=O)CC2=CC=CC=C2)CN3C=C(N=N3)C(=O)NCC4=CC=C(C=C4)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-Phenyl-1-{pyrido[3,4-d]pyrimidin-4-yl}piperidine-4-carbonitrile](/img/structure/B15119056.png)
![2-(1H-1,3-benzodiazol-1-yl)-1-[4-(1,8-naphthyridin-2-yl)piperidin-1-yl]ethan-1-one](/img/structure/B15119062.png)
![4-{5-[1-(Furan-2-carbonyl)piperidin-3-yl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B15119065.png)
![9-(2-methoxyethyl)-6-{5-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-octahydropyrrolo[3,4-c]pyrrol-2-yl}-9H-purine](/img/structure/B15119072.png)
![2-(Benzenesulfonyl)-5-{[1,3]thiazolo[4,5-c]pyridin-2-yl}-octahydropyrrolo[3,4-c]pyrrole](/img/structure/B15119075.png)
![3-({1-[(3-Fluorophenyl)methyl]piperidin-4-yl}methyl)-2-methyl-3,4-dihydroquinazolin-4-one](/img/structure/B15119077.png)
![2-{[4-(4-Methylphenyl)phthalazin-1-yl]sulfanyl}acetamide](/img/structure/B15119089.png)
![N-[1-[(2-bromophenyl)methyl]piperidin-4-yl]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine](/img/structure/B15119090.png)
![4-[({2-methylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-[3-(1H-pyrazol-1-yl)benzoyl]piperidine](/img/structure/B15119092.png)
![3-phenyl-7-{4H,5H,6H,7H-thieno[3,2-c]pyridin-5-yl}-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B15119093.png)
![3-(4-Ethoxyphenyl)-6-[4-({imidazo[1,2-a]pyridin-2-yl}methyl)piperazin-1-yl]pyridazine](/img/structure/B15119096.png)
![2-[4-(4,4-difluoropiperidine-1-carbonyl)piperidin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B15119097.png)
![2-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15119100.png)

